molecular formula C16H15ClINO2 B12481795 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide

Cat. No.: B12481795
M. Wt: 415.65 g/mol
InChI Key: UPUNOYGHWFWPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide is a synthetic organic compound characterized by the presence of a chlorinated methylphenoxy group and an iodinated phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide typically involves a multi-step process. One common method starts with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with 3-chloropropionyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)propanoyl chloride. The final step involves the reaction of this intermediate with 4-iodoaniline in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the amide group to an amine.

    Substitution: The halogen atoms (chlorine and iodine) in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(4-bromophenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15ClINO2

Molecular Weight

415.65 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)propanamide

InChI

InChI=1S/C16H15ClINO2/c1-10-9-12(17)3-8-15(10)21-11(2)16(20)19-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H,19,20)

InChI Key

UPUNOYGHWFWPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.